molecular formula C19H19N3O3S B2678285 N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 688335-64-0

N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2678285
CAS No.: 688335-64-0
M. Wt: 369.44
InChI Key: WQYIMWONTDFQLR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole derivative, which is then reacted with a methoxyphenyl compound under specific conditions to form the desired product.

  • Step 1: Synthesis of 1-(3-methoxyphenyl)-1H-imidazole

      Reagents: 3-methoxybenzaldehyde, ammonium acetate, and acetic acid.

      Conditions: Reflux the mixture at 120°C for several hours.

      Product: 1-(3-methoxyphenyl)-1H-imidazole.

  • Step 2: Formation of the Acetamide Derivative

      Reagents: 1-(3-methoxyphenyl)-1H-imidazole, 4-methoxyphenyl isothiocyanate, and acetic anhydride.

      Conditions: Stir the mixture at room temperature for 24 hours.

      Product: this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyphenyl and imidazolyl groups play a crucial role in binding to these targets, modulating their activity, and eliciting a biological response.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxy-3-methoxyphenyl)acetamide
  • N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
  • N-(4-methoxyphenyl)-6-methyl-4-pyrimidinamine

Uniqueness

Compared to similar compounds, N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide stands out due to its dual methoxyphenyl and imidazolyl functionalities. This unique combination enhances its chemical reactivity and potential for diverse applications in various fields.

Biological Activity

N-(4-methoxyphenyl)-2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C25H23N3O5S
  • Molecular Weight : 477.54 g/mol
  • InChI Key : JJMRJFXDVSCZOJ-UHFFFAOYSA-N

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes related to disease pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, reducing oxidative stress within cells, which is crucial for protecting against various diseases.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis. For instance, treatment with varying concentrations led to a dose-dependent decrease in the proliferation of breast and lung cancer cells.
Concentration (µM)Cell Viability (%)
0100
1075
2550
5030
  • Mechanistic Insights : The compound appears to activate caspase pathways, leading to programmed cell death, which is a critical mechanism in cancer therapy.

Antimicrobial Activity

The antimicrobial effects of this compound have also been explored:

  • Bacterial Strains Tested : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Study on Anticancer Efficacy

A recent study published in a peer-reviewed journal examined the efficacy of this compound on human cancer cell lines. The researchers found that it not only inhibited tumor growth but also enhanced the effectiveness of existing chemotherapeutic agents when used in combination therapies.

Clinical Relevance

While preclinical results are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-24-16-8-6-14(7-9-16)21-18(23)13-26-19-20-10-11-22(19)15-4-3-5-17(12-15)25-2/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYIMWONTDFQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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